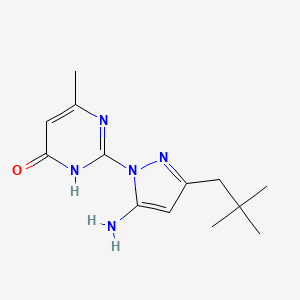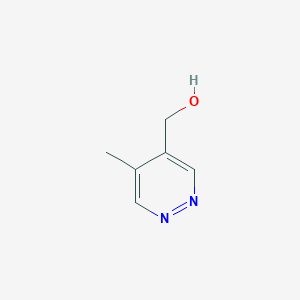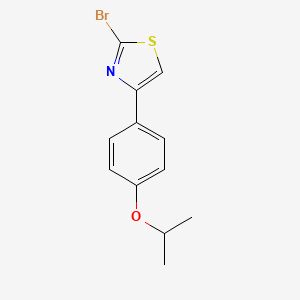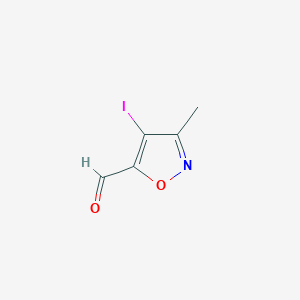
(5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is a complex organic compound that features a combination of pyrazole, triazole, and methoxyphenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from hydrazine and a 1,3-dicarbonyl compound.
Formation of the Triazole Ring: Using a cyclization reaction involving an azide and an alkyne.
Coupling Reactions: Connecting the pyrazole and triazole rings through a methylene bridge.
Introduction of the Methoxyphenyl Group: Via a substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the triazole or pyrazole rings.
Substitution: Various substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding quinone derivative, while reduction could lead to partially or fully hydrogenated products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with pyrazole and triazole rings are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with pathways involving signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
- (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-chlorophenyl)methanamine
Uniqueness
The uniqueness of (5-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 3-position of the phenyl ring might confer distinct electronic and steric properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H16N6O |
|---|---|
Peso molecular |
284.32 g/mol |
Nombre IUPAC |
(3-methoxyphenyl)-[5-(pyrazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C14H16N6O/c1-21-11-5-2-4-10(8-11)13(15)14-17-12(18-19-14)9-20-7-3-6-16-20/h2-8,13H,9,15H2,1H3,(H,17,18,19) |
Clave InChI |
OCQIGHWFHDDDFG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(C2=NNC(=N2)CN3C=CC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B11787566.png)


![benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate](/img/structure/B11787581.png)
![(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol](/img/structure/B11787587.png)

![2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)

![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)

